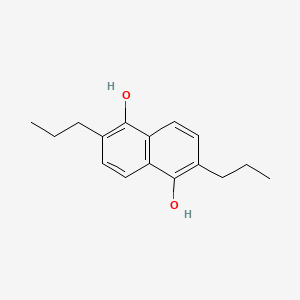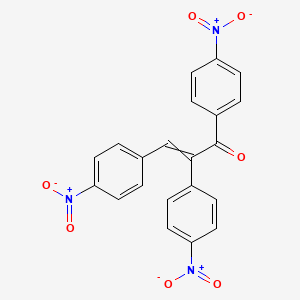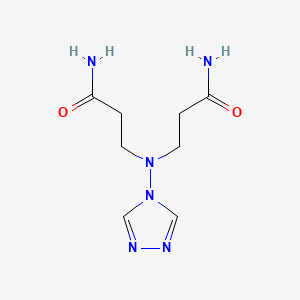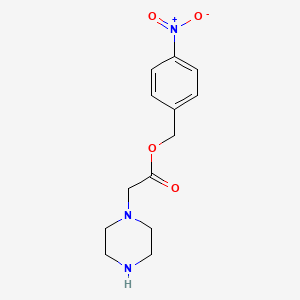
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate is a chemical compound that consists of a 4-nitrophenyl group attached to a methyl (piperazin-1-yl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (piperazin-1-yl)acetate can be achieved through esterification reactions. One common method involves the reaction of 4-nitrophenol with acetic acid in the presence of a catalyst such as molecular sieve-immobilized lipase from Bacillus coagulans. The reaction is typically carried out in an organic solvent like n-heptane at a temperature of 65°C for about 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of immobilized enzymes is preferred due to their reusability and efficiency in continuous operations .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl (piperazin-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the piperazine moiety can interact with biological receptors. These interactions can lead to various biochemical effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the piperazine moiety.
Piperazine derivatives: Compounds containing the piperazine ring but with different substituents.
Uniqueness
(4-Nitrophenyl)methyl (piperazin-1-yl)acetate is unique due to the combination of the nitrophenyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
138507-95-6 |
|---|---|
Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-piperazin-1-ylacetate |
InChI |
InChI=1S/C13H17N3O4/c17-13(9-15-7-5-14-6-8-15)20-10-11-1-3-12(4-2-11)16(18)19/h1-4,14H,5-10H2 |
InChI Key |
KFZLYMZTBGVUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


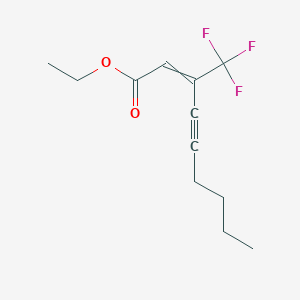
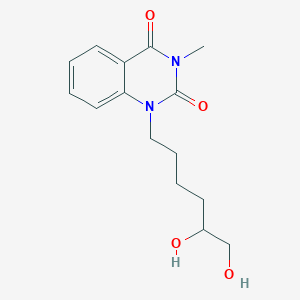
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
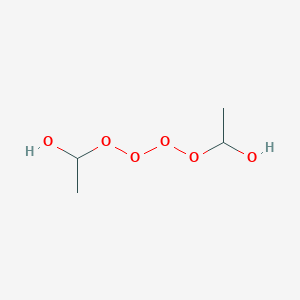
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
